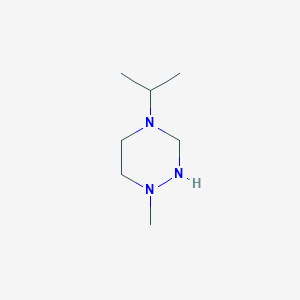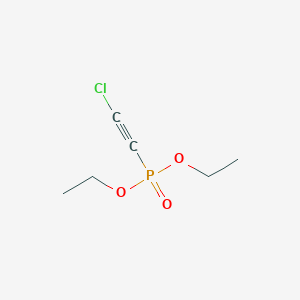![molecular formula C23H41NO B14146856 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol CAS No. 802-33-5](/img/structure/B14146856.png)
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s structure includes a phenol group substituted with bulky tert-butyl groups and a bis(2-methylpropyl)amino group, which contributes to its steric hindrance and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with formaldehyde to form a methylene-bridged intermediate.
Amination: The intermediate is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Pressure Reactors: To facilitate the condensation and amination reactions.
Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Substitution: Introduction of various substituents on the phenolic ring.
Reduction: Formation of hydroxy derivatives.
Applications De Recherche Scientifique
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The bis(2-methylpropyl)amino group further enhances the stability and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar applications.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in polymer stabilization.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylamino group instead of bis(2-methylpropyl)amino.
Uniqueness
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is unique due to its combination of steric hindrance and enhanced stability provided by the bis(2-methylpropyl)amino group. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
Propriétés
Numéro CAS |
802-33-5 |
|---|---|
Formule moléculaire |
C23H41NO |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
4-[[bis(2-methylpropyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H41NO/c1-16(2)13-24(14-17(3)4)15-18-11-19(22(5,6)7)21(25)20(12-18)23(8,9)10/h11-12,16-17,25H,13-15H2,1-10H3 |
Clé InChI |
WPYQUWOMOGNOTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)

![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)

![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)

![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)


![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
